molecular formula C9H13NO3 B2694941 3-Oxa-9-azaspiro[5.5]undecane-8,10-dione CAS No. 4780-13-6

3-Oxa-9-azaspiro[5.5]undecane-8,10-dione

Cat. No.: B2694941
CAS No.: 4780-13-6
M. Wt: 183.207
InChI Key: YUQXACPRAVVGIW-UHFFFAOYSA-N
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Description

3-Oxa-9-azaspiro[5.5]undecane-8,10-dione is a heterocyclic spiro compound featuring a bicyclic structure with oxygen and nitrogen atoms in its framework. The spiro junction at the 9-position connects two rings: a six-membered oxa-ring (3-oxa) and a six-membered aza-dione ring (8,10-dione). This unique architecture imparts distinct electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. Key derivatives, such as its hydrochloride salt (CAS 1380300-88-8), are utilized as intermediates in drug development .

Properties

IUPAC Name

9-oxa-3-azaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-7-5-9(6-8(12)10-7)1-3-13-4-2-9/h1-6H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQXACPRAVVGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)NC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-8,10-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azaspiro[5.5]undecane-8,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Oxa-9-azaspiro[5.5]undecane-8,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-9-azaspiro[5.5]undecane-8,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

7,11-Dicyano-3-Oxa-9-azaspiro[5.5]undecane-8,10-dione (4f)

  • Structure : Cyanated at C7 and C11.
  • Properties : Melting point 196–198°C; IR shows NH (3380 cm⁻¹) and CN (2218 cm⁻¹) stretches; ¹H NMR signals at δ 2.65–3.30 (NH and CH₂) .
  • Comparison: The cyano groups enhance electrophilicity but reduce thermal stability compared to aryl-substituted analogues (e.g., 4g–4j).

Piperidinedione Derivatives (4g–4j)

  • Examples: 4-Phenyl-3,5-dicyano-2,6-piperidinedione (4g): MP 248–249°C. 4-(4-Fluorophenyl) derivative (4h): MP 245–247°C.
  • Properties : Higher melting points (245–318°C) than spiro compound 4f due to aromatic π-stacking .
  • Key Difference : Lack of spiro architecture reduces ring strain but limits conformational flexibility.

Heteroatom Variations

1,4-Diazaspiro[5.5]undecane-3,5-dione (5d)

  • Structure : Replaces 3-oxa with a nitrogen atom.
  • Properties : MP 162°C; synthesized via HCl-mediated cyclization (80% yield). IR lacks ester bands but retains imide carbonyls (~1685 cm⁻¹) .
  • Comparison : Additional nitrogen increases hydrogen-bonding capacity, enhancing solubility in polar solvents.

9-Oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione

  • Structure : Incorporates sulfur atoms in the dithia ring.
  • Reactivity: Exhibits enhanced reactivity in Castagnoli–Cushman reactions due to sulfur’s electron-withdrawing effects .

Functionalized Derivatives

Ethyl 2-(10-Oxo-9-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-3-oxa-9-azaspiro[5.5]undecan-8-yl)acetate (2k)

  • Structure : Contains a tetrafluorophenyl group and ester side chain.
  • Properties : Yellow oil; ¹H NMR shows signals for CF₃ and aromatic protons.
  • Application: Potential use in medicinal chemistry due to fluorinated groups improving metabolic stability .

tert-Butyl 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylate

  • Structure : Boc-protected amine.
  • Properties : Molecular weight 255.35; used as a synthetic intermediate.
  • Comparison : The Boc group facilitates selective functionalization at the nitrogen .

Table 1: Key Data for Selected Compounds

Compound Name Melting Point (°C) Yield (%) Key Functional Groups Notable Spectral Features (IR/NMR) Reference
3-Oxa-9-azaspiro[5.5]undecane-8,10-dione N/A N/A Oxa-aza, dione NH (3380 cm⁻¹), C=O (1720–1685 cm⁻¹) [1,3]
4f (7,11-Dicyano derivative) 196–198 N/A CN, NH CN (2218 cm⁻¹), δ 2.65–3.30 (¹H NMR) [1]
5d (1,4-Diazaspiro) 162 80 Diazaspiro, dione NH (3100 cm⁻¹), C=O (1685 cm⁻¹) [3]
4g (4-Phenylpiperidinedione) 248–249 N/A Phenyl, CN ArH (δ 7.02–7.32, ¹H NMR) [1]

Biological Activity

3-Oxa-9-azaspiro[5.5]undecane-8,10-dione is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicine, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure incorporating both oxygen and nitrogen atoms. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2, with a molecular weight of approximately 183.20 g/mol. The spirocyclic framework contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest across various scientific fields.

This compound exhibits its biological effects primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Modulation : It has been identified as a competitive antagonist for γ-aminobutyric acid type A receptors (GABAAR), indicating potential implications in neurological applications.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing promise against various bacterial strains, including Mycobacterium tuberculosis.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may serve as a therapeutic agent for conditions characterized by excessive inflammation.
  • Neurological Applications : Its role as a GABAAR antagonist suggests potential use in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialActive against antibiotic-sensitive and resistant strains of M. tuberculosis
Anti-inflammatoryInhibits enzymes in inflammatory pathways
NeurologicalCompetitive GABAAR antagonist

Case Study: Antituberculosis Activity

In recent studies focused on the antituberculosis activity of spirocyclic compounds related to this compound, researchers synthesized derivatives that demonstrated significant efficacy against M. tuberculosis strains. These compounds were optimized through molecular docking studies to enhance their binding affinity to the MmpL3 protein, crucial for bacterial viability .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions of precursor molecules containing both oxygen and nitrogen functionalities. Common synthetic routes include:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAqueous medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionThionyl chlorideVaries

These synthetic strategies highlight the versatility and adaptability of the compound for various applications in medicinal chemistry and material science.

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